molecular formula C19H41O6P B107953 1-Hexadecyl Lysophosphatidic Acid CAS No. 52603-03-9

1-Hexadecyl Lysophosphatidic Acid

Cat. No.: B107953
CAS No.: 52603-03-9
M. Wt: 396.5 g/mol
InChI Key: XLVRFPVHQPHXAA-UHFFFAOYSA-N
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Description

1-Hexadecyl Lysophosphatidic Acid is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. This compound is a significant metabolite in various biological processes, particularly in mammals . It is known for its role in cellular signaling and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl Lysophosphatidic Acid can be synthesized through a chemo-enzymatic process. The synthesis typically involves the use of 3-O-benzyl-sn-glycerol as a starting material, followed by a series of chemical reactions to introduce the hexadecyl group and the phosphate moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl Lysophosphatidic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate group or the glycerol backbone.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the phosphate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.

Major Products: The major products formed from these reactions include various phosphorylated and alkylated derivatives, which have distinct biological and chemical properties .

Scientific Research Applications

1-Hexadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
  • 1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
  • 1-Palmityl-2-hydroxy-sn-glycero-3-phosphate

Comparison: 1-Hexadecyl Lysophosphatidic Acid is unique due to its specific alkyl group and phosphate moiety, which confer distinct biological activities. Compared to similar compounds, it has unique interactions with cellular receptors and pathways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVRFPVHQPHXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578543
Record name 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52603-03-9
Record name 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hexadecyl Lysophosphatidic Acid
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1-Hexadecyl Lysophosphatidic Acid
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1-Hexadecyl Lysophosphatidic Acid
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1-Hexadecyl Lysophosphatidic Acid

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